The synthesis of 4-hydroxypyridazin-3(2H)-one derivatives is mentioned in the context of fragment-based drug design. Optimization of an initial fragment hit, 3-hydroxy-pyridine-2(1H)-one, led to the development of potent DAAO inhibitors like 6-[2-(3,5-difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one [].
The mechanism of action for 1,2,4-triazolo[1,5-c]pyrimidine-based adenosine receptor antagonists involves competitive binding to the receptor, preventing the binding of endogenous adenosine []. This inhibition can modulate various downstream signaling pathways depending on the specific receptor subtype targeted.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8